![molecular formula C16H17N3O3S B3020702 1-Cyclopentyl-7-cyclopropyl-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-D]pyrimidine-5-carboxylic acid CAS No. 937599-78-5](/img/structure/B3020702.png)
1-Cyclopentyl-7-cyclopropyl-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-D]pyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "1-Cyclopentyl-7-cyclopropyl-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-D]pyrimidine-5-carboxylic acid" is a structurally complex molecule that appears to be related to a class of compounds known for their biological activity, particularly as inhibitors of enzymes such as topoisomerase II, which is crucial for DNA replication and cell division. The presence of a cyclopentyl and a cyclopropyl group within the same molecule suggests a potential for significant steric interactions, which could influence the compound's biological activity.
Synthesis Analysis
While the specific synthesis of the compound is not detailed in the provided papers, related compounds have been synthesized through various routes. For instance, derivatives of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid were synthesized from dichloro-fluoronicotinic acid derivatives using Dieckmann-type cyclization . This suggests that similar cyclization strategies could potentially be applied to synthesize the compound of interest.
Molecular Structure Analysis
The molecular structure of related compounds has been studied using X-ray crystallography. For example, novel purine and pyrimidine derivatives of 1-aminocyclopropane-1-carboxylic acid were analyzed, revealing that the cyclopropane rings possess a Z-configuration and that the molecules exhibit a folded conformation . This information could be extrapolated to hypothesize about the three-dimensional structure of the compound , which may also exhibit complex conformational characteristics due to its cyclopropyl and cyclopentyl groups.
Chemical Reactions Analysis
The compound's potential reactivity can be inferred from similar structures. For instance, 3-mercaptopropionic acid-nitrile imine adducts have been shown to undergo cyclocondensation to form 1,3,4-thiadiazol-2-(3H)-ones and -2(3H)-thiones . Given the presence of a mercapto group (–SH) in the compound of interest, it is plausible that it could participate in similar cyclization reactions, potentially leading to the formation of heterocyclic products.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not directly reported in the provided papers. However, based on the properties of structurally related compounds, it can be hypothesized that the compound may exhibit moderate solubility in polar solvents due to the presence of a carboxylic acid group. The compound's biological activity, as suggested by the related compound's inhibition of mammalian topoisomerase II, indicates that it may have potential as a therapeutic agent, although its specific activity and potency would require empirical determination .
Scientific Research Applications
Synthesis and Antibacterial Properties
- The compound has been synthesized and investigated for its antibacterial properties. It is part of a class of compounds studied for their potential as antibacterial agents, showing promise in combating various bacterial infections (Miyamoto et al., 1987).
Chemical Structure and Synthesis Techniques
- Advanced synthesis techniques have been developed for this compound and its derivatives, focusing on their structural properties and potential applications in various fields, including medicinal chemistry (Bouzard et al., 1992).
Applications in Biochemical Research
- This chemical has been used in biochemical research, particularly in studies related to DNA interactions and potential therapeutic uses. It has been studied for its interaction with mammalian topoisomerase II, indicating its potential in the development of novel therapeutic agents (Wentland et al., 1993).
Antioxidant Properties
- Research has also explored the antioxidant properties of this compound and its derivatives. These studies have implications for understanding how these compounds can be used to mitigate oxidative stress in various biological systems (Quiroga et al., 2016).
Potential in Drug Synthesis
- It has been a key component in the synthesis of a variety of drugs, showcasing its versatility and importance in the pharmaceutical industry. This includes its role in the synthesis of novel antibacterial agents and potentially other therapeutic drugs (El-Abadelah et al., 1998).
Safety and Hazards
properties
IUPAC Name |
1-cyclopentyl-7-cyclopropyl-4-oxo-2-sulfanylidenepyrido[2,3-d]pyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c20-14-12-10(15(21)22)7-11(8-5-6-8)17-13(12)19(16(23)18-14)9-3-1-2-4-9/h7-9H,1-6H2,(H,21,22)(H,18,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLESXAMDCPVFHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C3=C(C(=CC(=N3)C4CC4)C(=O)O)C(=O)NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3-(3-nitrophenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B3020625.png)

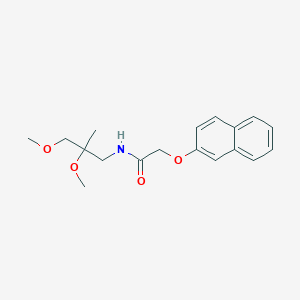
![5'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B3020628.png)
![(E)-N-[6-(4-Fluorophenoxy)pyridin-3-yl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B3020629.png)
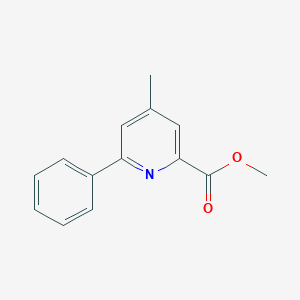
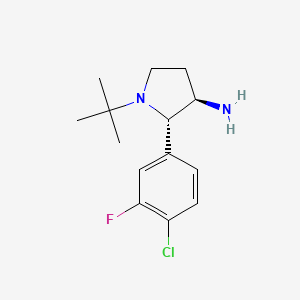
![6-Bromo-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B3020633.png)
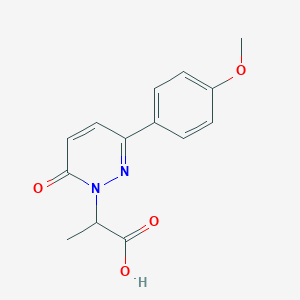
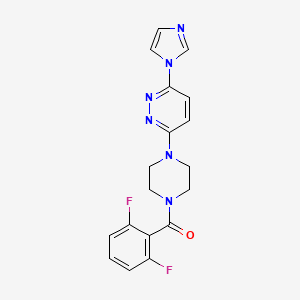
![Ethyl 1-(iodomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B3020638.png)
![1-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-3-(thiophen-2-yl)urea](/img/structure/B3020639.png)